REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[n:5]([N:9]2[C:10](=[O:11])[c:12]3[c:13]([cH:14][cH:15][cH:16][cH:17]3)[C:18]2=[O:19])[cH:6][cH:7][cH:8]1.[CH3:20][NH2:21].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[OH2:22]>>[C:1]([CH3:2])(=[O:3])[c:4]1[n:5]([NH2:9])[cH:6][cH:7][cH:8]1
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Name
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CC(=O)c1cccn1N1C(=O)c2ccccc2C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccn1N1C(=O)c2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)c1cccn1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |